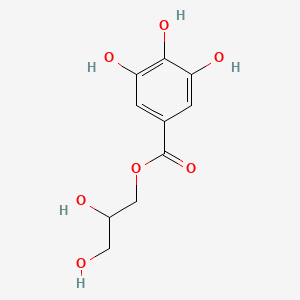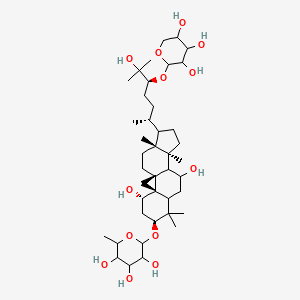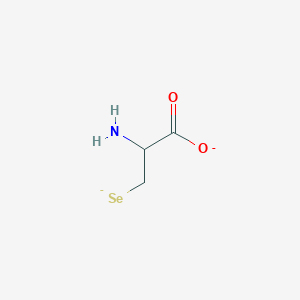
Selenocysteinate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenocysteinate(2-) is an alpha-amino-acid anion. It is a conjugate base of a selenocysteinate(1-).
Aplicaciones Científicas De Investigación
Role in Proteomics and Biomedical Research
Selenocysteine plays a crucial role in proteomics and biomedical research. It's a naturally occurring amino acid encoded in genomic sequences of many proteins used in biomedical research. Its presence or absence in peptides can significantly impact tandem mass spectrometry proteomics data, influencing protein identification and analysis (Fenyö & Beavis, 2016).
Importance in Biological Functions and Disease Prevention
Selenocysteine is essential in various biological functions, being a component of at least 25 human selenoproteins. These proteins are involved in regulating reactive oxygen species, hormone biosynthesis, and playing a role in preventing and modulating diseases like cancer, diabetes, and Alzheimer's (Barchielli, Capperucci & Tanini, 2022).
Impact on Lifespan and Health in Model Organisms
In model organisms like Caenorhabditis elegans, selenocysteine has shown potential in mimicking dietary restriction effects, extending lifespan, and delaying age-associated pathophysiological changes. Its role in cellular oxidative stress defense is key to these benefits (Kim, Kim & Park, 2018).
Development of Selenocysteine-Based Therapeutics
Selenocysteine is being explored in the development of therapeutics, especially in the context of selenium nanoparticles (SeNPs). These SeNPs, being less toxic than inorganic and organic selenium compounds, show promise in targeted cancer therapies (Ferro, Florindo & Santos, 2021).
Design of Selective Selenol Fluorescent Probes
Selenocysteine's unique properties have led to the development of selective selenol fluorescent probes. These probes aid in the understanding of selenocysteine's role and the functions of selenoproteins in biological systems (Zhang et al., 2015).
Molecular Pathways and Physiological Roles
Selenocysteine is integral in various molecular pathways and physiological roles due to its presence in selenoproteins. These proteins, containing selenocysteine, predominantly serve oxidoreductase functions, impacting health and disease (Labunskyy, Hatfield & Gladyshev, 2014).
Role in Selenium Recycling and Metabolic Syndrome
Selenocysteine lyase-mediated selenium recycling is crucial for selenoprotein biosynthesis. Disruption of this pathway in mice has shown to lead to metabolic syndrome, demonstrating the importance of selenocysteine in metabolic health (Seale et al., 2012).
Propiedades
Fórmula molecular |
C3H5NO2Se-2 |
|---|---|
Peso molecular |
166.05 g/mol |
Nombre IUPAC |
2-amino-3-selenidopropanoate |
InChI |
InChI=1S/C3H7NO2Se/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/p-2 |
Clave InChI |
ZKZBPNGNEQAJSX-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])N)[Se-] |
SMILES canónico |
C(C(C(=O)[O-])N)[Se-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



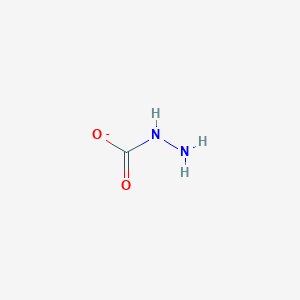
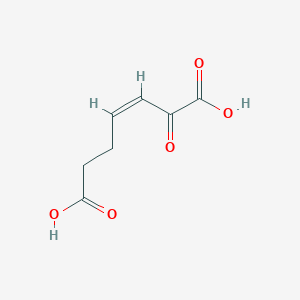
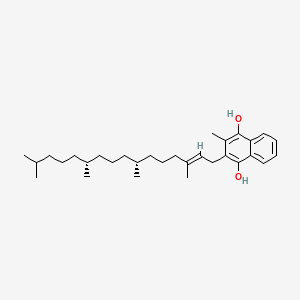
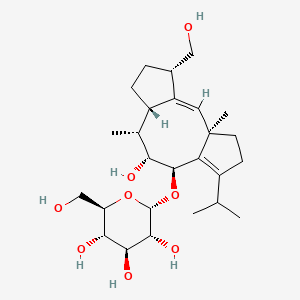
![[(1R,2Z,4R,8R,9R,11R)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] (Z)-2-(acetyloxymethyl)but-2-enoate](/img/structure/B1233564.png)

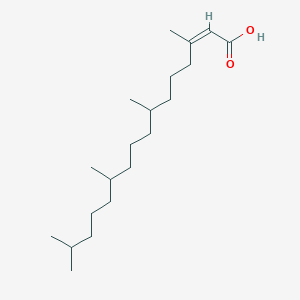
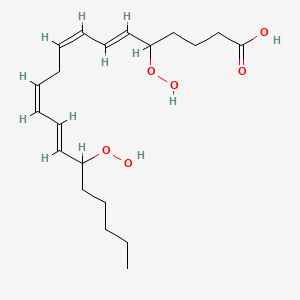
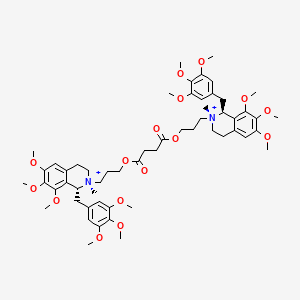
![2,5-dimethyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1233574.png)

